molecular formula C8H15Cl2N3O B1378611 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride CAS No. 1461706-72-8

5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No. B1378611
CAS RN: 1461706-72-8
M. Wt: 240.13 g/mol
InChI Key: GWMYUQWFUZKEAF-UHFFFAOYSA-N
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Description

Piperidine is a common structural unit in many chemical compounds, including pharmaceuticals and alkaloids . It’s a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidines and their derivatives can be synthesized through various methods. Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For “5-(Piperidin-4-yl)nicotinonitrile dihydrochloride”, a similar compound, it has a molecular weight of 260.16 and a molecular formula of C11H15Cl2N3 .

Scientific Research Applications

Anticholinesterase Effects

5-(Piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride derivatives have been synthesized and evaluated for their potential anticholinesterase effects, which are crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. Piperidine derivatives, in particular, showed notable efficacy in inhibiting cholinesterases (ChEs), with specific compounds identified as effective acetylcholinesterase (AChE) inhibitors. This suggests their potential for development into new anticholinesterase agents with enhanced efficacy (Altıntop, 2020).

Molecular Interaction Studies

Molecular interaction studies of similar compounds have provided insights into the binding interactions with receptors, such as the CB1 cannabinoid receptor. These studies, involving conformational analyses and pharmacophore models, help in understanding how structural modifications of the compounds affect their activity and selectivity towards certain receptors, which is invaluable in drug design (Shim et al., 2002).

Fluorescent Properties

The synthesis of pyrazoline derivatives incorporating piperidin-4-yl moieties has led to compounds with notable fluorescent properties. These compounds, under specific conditions, exhibit marked fluorescence with large Stokes shifts, indicating their potential application in materials science, especially in the development of fluorescent markers and sensors (Odin et al., 2022).

Antibacterial and Antioxidant Activities

Compounds synthesized from this compound derivatives have been evaluated for their antibacterial and antioxidant activities. Certain derivatives have shown significant activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as notable antioxidant properties, suggesting their potential as a new class of antibacterial and antioxidant agents (Al-ayed, 2011).

Anti-inflammatory and Antibacterial Agents

Further research into pyrazoline derivatives incorporating piperidin-4-yl moieties has revealed their significant in vivo anti-inflammatory (AI) and in vitro antibacterial properties. These compounds have shown comparable AI activity to standard drugs and moderate antibacterial properties, highlighting their potential in therapeutic applications (Elgazwy et al., 2012).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and ensuring adequate ventilation .

Future Directions

Piperidine derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new piperidine derivatives and their potential applications .

properties

IUPAC Name

5-piperidin-4-yl-1,2-dihydropyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c12-8-5-7(10-11-8)6-1-3-9-4-2-6;;/h5-6,9H,1-4H2,(H2,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMYUQWFUZKEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=O)NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461706-72-8
Record name 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 2
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 3
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 4
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 5
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 6
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

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